
Tributyl(myristoyloxy)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl(myristoyloxy)stannane is an organotin compound characterized by the presence of three butyl groups and a myristoyloxy group attached to a tin atom. Organotin compounds are known for their diverse applications in organic synthesis, particularly as radical reducing agents. they are also recognized for their high toxicity and environmental persistence .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributyl(myristoyloxy)stannane can be synthesized through the reaction of tributyltin hydride with myristic acid under specific conditions. The reaction typically involves the use of a catalyst and an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
Bu3SnH+CH3(CH2)12COOH→Bu3SnOCO(CH2)12CH3+H2
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Tributyl(myristoyloxy)stannane undergoes various chemical reactions, including:
Reduction: It acts as a reducing agent in radical reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Oxidation: It can be oxidized under specific conditions to form tin oxides.
Common Reagents and Conditions
Reduction: Common reagents include azobisisobutyronitrile (AIBN) and light irradiation to initiate radical reactions.
Substitution: Reagents such as alkyl halides and Grignard reagents are used.
Oxidation: Oxidizing agents like hydrogen peroxide or ozone can be employed.
Major Products Formed
Reduction: The major products are hydrocarbons and tin hydrides.
Substitution: The products are typically organotin compounds with different substituents.
Oxidation: The products include tin oxides and carboxylic acids.
Aplicaciones Científicas De Investigación
Tributyl(myristoyloxy)stannane has several applications in scientific research:
Chemistry: Used as a radical reducing agent in organic synthesis.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to endocrine disruption.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of polymers and as a stabilizer in PVC.
Mecanismo De Acción
Tributyl(myristoyloxy)stannane exerts its effects primarily through radical mechanisms. The tin-hydrogen bond in the compound is relatively weak, allowing for the homolytic cleavage to generate tin radicals. These radicals can then participate in various reactions, including hydrogen abstraction and radical addition . The molecular targets include organic halides and unsaturated compounds, where the tin radicals facilitate the reduction or substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Tributyltin hydride
- Tributyltin chloride
- Tributyltin oxide
Comparison
Tributyl(myristoyloxy)stannane is unique due to the presence of the myristoyloxy group, which imparts different physical and chemical properties compared to other tributyltin compounds. For instance, it has higher lipophilicity and different reactivity patterns in radical reactions . This uniqueness makes it suitable for specific applications where other tributyltin compounds may not be as effective .
Propiedades
Número CAS |
5035-68-7 |
|---|---|
Fórmula molecular |
C26H54O2Sn |
Peso molecular |
517.4 g/mol |
Nombre IUPAC |
tributylstannyl tetradecanoate |
InChI |
InChI=1S/C14H28O2.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;3*1-3-4-2;/h2-13H2,1H3,(H,15,16);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
BCOKZHHTWLADPY-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




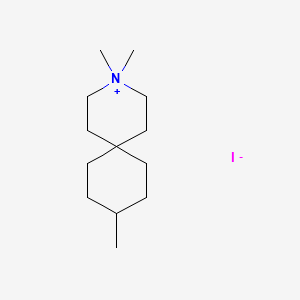
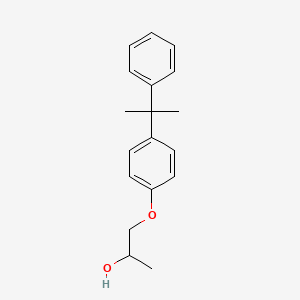
![N,N'-Naphthalene-1,5-diylbis[3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]naphthalene-2-carboxamide]](/img/structure/B13763961.png)
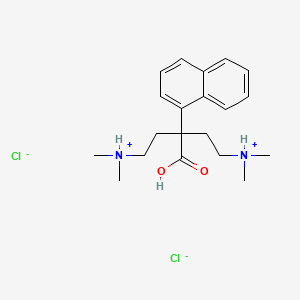
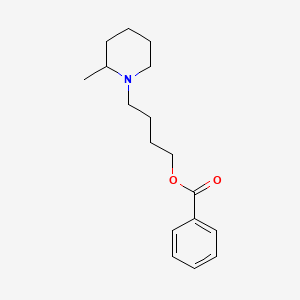
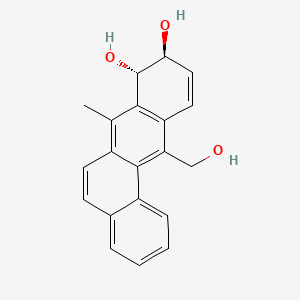
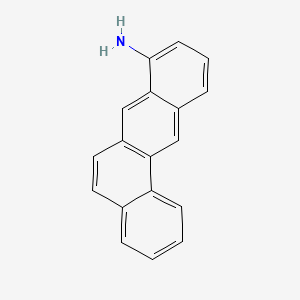
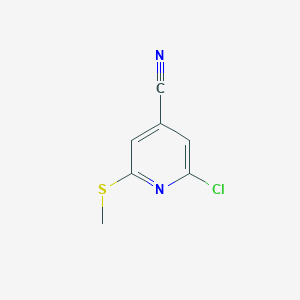
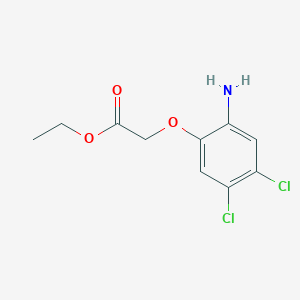
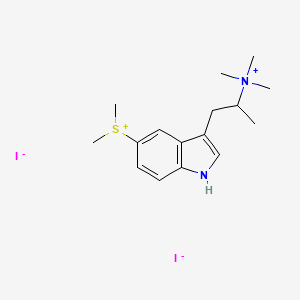
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-(3-methylphenyl)carbamate;chloride](/img/structure/B13764013.png)

